molecular formula C18H16Cl2N2O3 B12020352 N'-(2-(Allyloxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide CAS No. 765901-96-0

N'-(2-(Allyloxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide

Cat. No.: B12020352
CAS No.: 765901-96-0
M. Wt: 379.2 g/mol
InChI Key: VKSQHDAJRSCIER-SRZZPIQSSA-N
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Description

N’-(2-(Allyloxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of an allyloxy group attached to a benzylidene moiety, and a dichlorophenoxy group attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-(Allyloxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide typically involves the condensation reaction between 2-(2,3-dichlorophenoxy)acetic acid hydrazide and 2-(allyloxy)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2-(Allyloxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.

    Substitution: The allyloxy and dichlorophenoxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazide derivatives.

Scientific Research Applications

N’-(2-(Allyloxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-(Allyloxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-(Methoxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide
  • N’-(2-(Ethoxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide
  • N’-(2-(Propoxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide

Uniqueness

N’-(2-(Allyloxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide is unique due to the presence of the allyloxy group, which imparts distinct chemical and physical properties

Properties

CAS No.

765901-96-0

Molecular Formula

C18H16Cl2N2O3

Molecular Weight

379.2 g/mol

IUPAC Name

2-(2,3-dichlorophenoxy)-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H16Cl2N2O3/c1-2-10-24-15-8-4-3-6-13(15)11-21-22-17(23)12-25-16-9-5-7-14(19)18(16)20/h2-9,11H,1,10,12H2,(H,22,23)/b21-11+

InChI Key

VKSQHDAJRSCIER-SRZZPIQSSA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=N/NC(=O)COC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

C=CCOC1=CC=CC=C1C=NNC(=O)COC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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